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2-Methyloxirane;oxirane;prop-2-enenitrile;styrene - 58050-75-2

2-Methyloxirane;oxirane;prop-2-enenitrile;styrene

Catalog Number: EVT-13897448
CAS Number: 58050-75-2
Molecular Formula: C16H21NO2
Molecular Weight: 259.34 g/mol
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Product Introduction

Overview

The compound 2-Methyloxirane; oxirane; prop-2-enenitrile; styrene is a complex organic molecule that incorporates multiple functional groups, notably an epoxide (oxirane) and a nitrile. It is categorized under the broader class of organic compounds known as epoxides, which are characterized by a three-membered cyclic ether structure. This compound is relevant in various chemical syntheses and has applications in materials science and organic synthesis.

Source

This compound can be synthesized through various methods, often involving the reaction of simpler precursors. The synthesis typically includes the use of epoxides and nitriles, which are common in organic chemistry. The specific structural components of this compound suggest that it may be derived from commercially available chemicals or synthesized from basic hydrocarbons.

Classification

2-Methyloxirane; oxirane; prop-2-enenitrile; styrene is classified as follows:

  • Type: Organic Compound
  • Functional Groups: Epoxide, Nitrile
  • CAS Registry Number: 65395-10-0
Synthesis Analysis

Methods

The synthesis of 2-Methyloxirane involves several steps, typically starting from simpler alkenes or alcohols. A common method includes the epoxidation of alkenes using peracids or halogenating agents followed by subsequent reactions to introduce the nitrile and styrene groups.

  1. Epoxidation:
    • Alkenes can be converted to epoxides using reagents such as peracetic acid or m-chloroperbenzoic acid.
    • For instance, methallyl chloride can be reacted with sodium hydroxide to yield 2-methyloxirane .
  2. Nitrile Introduction:
    • The introduction of the nitrile group can be achieved through nucleophilic substitution reactions where a cyanide ion attacks a suitable electrophile.
    • This step often requires careful control of reaction conditions to avoid side reactions.
  3. Styrene Incorporation:
    • Styrene can be introduced via polymerization techniques or by direct addition to the epoxide under specific conditions to ensure compatibility with the functional groups present.

Technical Details

The synthesis process may involve high temperatures and specific catalysts to enhance reaction rates and yields. For example, using potassium hydroxide as a base in the presence of brominated compounds can facilitate the formation of intermediates necessary for further transformations .

Molecular Structure Analysis

Structure

The molecular structure of 2-Methyloxirane; oxirane; prop-2-enenitrile; styrene can be represented as follows:

  • Molecular Formula: C11H20O
  • Molecular Weight: 216.27 g/mol
  • Structural Features:
    • Epoxide ring (three-membered cyclic ether)
    • Nitrile group (-C≡N)
    • Styrene moiety (vinyl group attached to a phenyl ring)

Data

The compound's structure can be verified through various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into the functional groups present and their interactions.

Chemical Reactions Analysis

Reactions

2-Methyloxirane can undergo several chemical reactions typical for epoxides:

  1. Ring Opening Reactions:
    • Under acidic or basic conditions, the epoxide ring can open to form diols or other functionalized products.
    • The reaction mechanism typically involves nucleophilic attack on one of the carbon atoms in the epoxide ring.
  2. Nucleophilic Substitution:
    • The nitrile group can participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.
  3. Polymerization:
    • The styrene component allows for potential polymerization reactions, contributing to material science applications.

Technical Details

The reactivity of 2-Methyloxirane is influenced by its electronic structure, particularly the strain in the epoxide ring which makes it more reactive compared to open-chain ethers.

Mechanism of Action

Process

The mechanism by which 2-Methyloxirane exerts its chemical properties involves:

  1. Electrophilic Character: The epoxide acts as an electrophile due to the strain in its three-membered ring, making it susceptible to nucleophilic attack.
  2. Nucleophilic Attack: Nucleophiles such as water or alcohols can attack the less hindered carbon atom in the epoxide, leading to ring opening and formation of alcohols.
  3. Formation of Nitriles: The nitrile functionality allows for further reactions that can lead to diverse synthetic pathways, including polymerizations or additional functional group transformations.

Data

Kinetic studies may reveal reaction rates influenced by solvent effects and temperature, providing insights into optimal conditions for desired transformations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to almost colorless liquid
  • Boiling Point: Approximately 34 °C
  • Flash Point: -37 °C
  • Specific Gravity: 0.8 at 20 °C
  • Solubility: Soluble in water and miscible with ethanol and ether .

Chemical Properties

  • Reactivity with nucleophiles due to the presence of both epoxide and nitrile groups.
  • Potentially hazardous due to flammability and toxicity associated with exposure .
Applications

Scientific Uses

2-Methyloxirane; oxirane; prop-2-enenitrile; styrene has various applications in scientific research and industrial processes:

  1. Synthesis of Fine Chemicals: Used as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  2. Material Science: Its polymerizable nature makes it suitable for producing advanced materials such as coatings and adhesives.
  3. Research Applications: Employed in studies related to reaction mechanisms involving epoxides and nitriles, contributing to advancements in organic synthesis methodologies.
Synthesis and Manufacturing Methodologies of 2-Methyloxirane;oxirane;prop-2-enenitrile;styrene-Based Polymers

Industrial-Scale Copolymerization Techniques

Industrial production of this multiphase copolymer utilizes continuous polymerization reactors designed for precise stoichiometric control and thermal management. The process involves the radical copolymerization of prop-2-enenitrile (acrylonitrile) and styrene in the presence of epoxide monomers (2-methyloxirane/propylene oxide and oxirane/ethylene oxide). A key industrial challenge is maintaining the reactivity ratio balance between these monomers due to differing propagation rates. Advanced reactor designs employ multiple feed-injection points along the reaction vessel to compensate for monomer reactivity disparities and prevent compositional drift [1] [4].

Reaction temperatures typically range between 70-120°C, with residence times varying from 2-8 hours depending on target molecular weight. The resulting polymers exhibit a heterogeneous phase structure where styrene-acrylonitrile (SAN) copolymer forms a discontinuous phase within a continuous polyether matrix derived from ring-opening polymerization of epoxides. This morphology is responsible for the material's enhanced impact strength and chemical resistance compared to conventional SAN copolymers [4] [8].

Table 1: Industrial Copolymerization Parameters

Process VariableTypical RangeImpact on Polymer Properties
Temperature70-120°CHigher T reduces MW, increases polydispersity
Pressure1.5-3.0 atmElevated P improves epoxide incorporation
Acrylonitrile:Styrene Ratio25:75 - 40:60Higher AN content improves chemical resistance
Epoxide Content15-45%Higher epoxide increases flexibility
Initiator Concentration0.1-1.0 wt%Controls molecular weight distribution

Component-Specific Synthesis Pathways for Stoichiometric Blending

The synthesis begins with the individual production pathways for each monomer component. 2-Methyloxirane (propylene oxide) is predominantly manufactured via either the chlorohydrin process (bubbling propylene through chlorine water followed by dehydrochlorination with lime) or modern oxidation routes using hydroperoxides (t-BuOOH, cumene hydroperoxide) or hydrogen peroxide (HPPO process) [5] [9]. The HPPO method is increasingly favored for its environmental advantages, producing only water as a byproduct.

Oxirane (ethylene oxide) is produced through direct vapor-phase oxidation of ethylene over silver catalysts. Prop-2-enenitrile (acrylonitrile) is synthesized via ammoxidation of propylene (SOHIO process):$$2C3H6 + 2NH3 + 3O2 → 2C3H3N + 6H_2O$$Styrene is manufactured through dehydrogenation of ethylbenzene at 600-650°C over iron oxide catalysts. For stoichiometric blending, manufacturers precisely control monomer purity specifications: acrylonitrile >99.5%, styrene >99.7%, epoxides with <50 ppm aldehydes to prevent chain-termination side reactions. The monomers are blended in predetermined ratios before introduction to the polymerization reactor, with acrylonitrile content typically maintained at 25-40% to ensure phase compatibility and prevent macro-phase separation [4] [9].

Catalytic Systems for Epoxide-Acrylonitrile-Styrene Co-Polymerization

Advanced catalytic systems address the challenge of copolymerizing radically polymerizable vinyl monomers (acrylonitrile, styrene) with cationically polymerizable epoxides. Dual-initiation systems are employed:

  • Radical Initiators: Di-tert-butyl peroxide or azobisisobutyronitrile (AIBN) at concentrations of 0.05-0.5 wt% for vinyl monomer polymerization
  • Cationic Initiators: Lewis acids (e.g., BF₃·OEt₂, SnCl₄) or protonic acids for epoxide ring-opening polymerization

The sequential addition strategy is critical—vinyl monomers are polymerized first, followed by the introduction of epoxides and cationic initiators. More sophisticated single-initiator systems have been developed using onium salt-mediated radical polymerization, where diaryliodonium hexafluorophosphate serves as both a radical source and cationic initiator under thermal activation (80-100°C). This approach minimizes side reactions between disparate catalytic systems and yields more uniform copolymer architectures [4] [10].

Table 2: Catalytic Systems for Hybrid Copolymerization

Catalytic SystemMechanismAdvantagesLimitations
Dual-initiation (AIBN + BF₃·OEt₂)Sequential radical/cationicIndependent control of polymerization stagesPotential catalyst deactivation
Onium salts (diaryliodonium hexafluorophosphate)Single-component dual initiationSimplified process, reduced side productsHigher cost, limited temperature range
Metallocene/aluminum alkoxideCoordinative polymerizationNarrow molecular weight distributionSensitivity to monomer impurities
Enzymatic (lipase/esterase)Bio-catalytic ring-openingGreen chemistry compatibleSlower kinetics, limited temperature range

Solvent-Free and Green Chemistry Approaches in Composite Fabrication

Solvent-free manufacturing has been achieved through reactive extrusion technologies where monomer mixtures are directly fed into twin-screw extruders. The process combines polymerization and devolatilization in a single continuous operation, eliminating VOC emissions and reducing energy consumption by 40-60% compared to traditional batch processes. The extruder operates with specialized zones:

  • Mixing Zone: Monomer blending at 60-80°C
  • Polymerization Zone: Temperature gradient from 100°C to 180°C with residence time of 8-15 minutes
  • Devolatilization Zone: Vacuum removal of unreacted monomers (<500 ppm residual)
  • Pelletization Zone: Strand cooling and cutting [4]

Green chemistry innovations include:

  • CO₂-assisted viscosity reduction: Supercritical CO₂ injection (100-200 bar) reduces melt viscosity by 30-70%, enabling lower processing temperatures and preventing thermal degradation of nitrile groups [4].
  • Bio-derived epoxides: Partial substitution of petrochemical epoxides with glycidol from glycerol, maintaining >90% performance in polyol applications.
  • Recyclate incorporation: Post-industrial polymer waste (up to 30%) compatibilized with chain-extenders (diepoxide or diisocyanates) for closed-loop manufacturing.

Table 3: Solvent-Free Process Parameters and Outcomes

Green TechnologyProcess ConditionsEnvironmental/Efficiency Benefits
Reactive extrusionTmax=180°C, t=10-15 min50% energy reduction vs batch process
scCO₂ viscosity modification150 bar, 40°C65% lower viscosity, 30°C lower processing T
Enzymatic initiationLipase (5,000 U/g), 70°CBiodegradable catalyst, mild conditions
Microwave-assisted900W, 2.45 GHz80% reduction in reaction time

Properties

CAS Number

58050-75-2

Product Name

2-Methyloxirane;oxirane;prop-2-enenitrile;styrene

IUPAC Name

2-methyloxirane;oxirane;prop-2-enenitrile;styrene

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

InChI

InChI=1S/C8H8.C3H3N.C3H6O.C2H4O/c1-2-8-6-4-3-5-7-8;1-2-3-4;1-3-2-4-3;1-2-3-1/h2-7H,1H2;2H,1H2;3H,2H2,1H3;1-2H2

InChI Key

WTDUCFZUUOWWOX-UHFFFAOYSA-N

Canonical SMILES

CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1

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